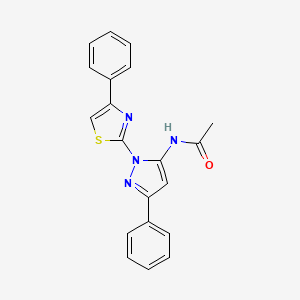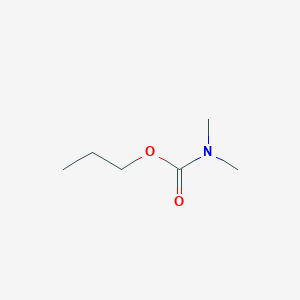
Propyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is particularly notable for its use as an intermediate in organic synthesis and as a pesticide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl dimethylcarbamate can be synthesized through several methods. One common method involves the reaction of propylamine with dimethyl carbonate in the presence of a catalyst. This reaction proceeds under mild conditions and avoids the use of toxic reagents like phosgene . Another method involves the reaction of propylamine with methyl chloroformate, which also yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems to enhance efficiency and yield. The reaction of propylamine with dimethyl carbonate in the presence of solid catalysts such as iron-chrome catalysts has been shown to be effective . This method is environmentally friendly and avoids the use of hazardous materials.
Análisis De Reacciones Químicas
Types of Reactions
Propyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .
Aplicaciones Científicas De Investigación
Propyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly cholinesterase inhibition.
Industry: It is used in the production of pesticides, fungicides, and herbicides.
Mecanismo De Acción
Propyl dimethylcarbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. It forms a reversible complex with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve impulses . The molecular targets include acetylcholinesterase and butyrylcholinesterase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Uniqueness
Propyl dimethylcarbamate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to methyl and ethyl carbamates, this compound has a longer alkyl chain, which can enhance its lipophilicity and ability to penetrate biological membranes .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, reactivity, and biological activity make it a valuable tool in scientific research and industrial applications. Understanding its properties and mechanisms of action can lead to the development of new compounds and technologies.
Propiedades
Número CAS |
6154-16-1 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
propyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5-9-6(8)7(2)3/h4-5H2,1-3H3 |
Clave InChI |
ZXQJLRQAYKMYDN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


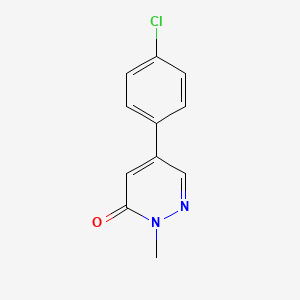
![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
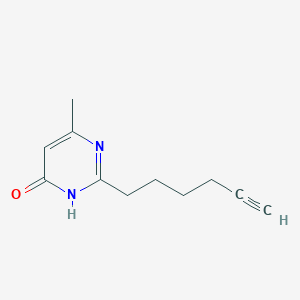
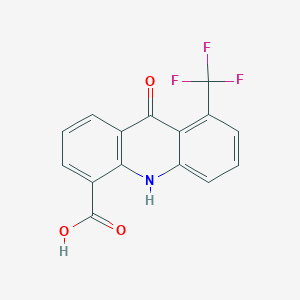
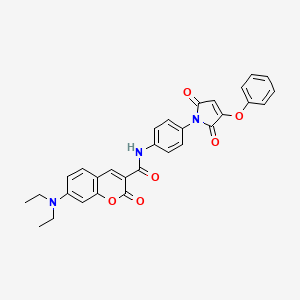
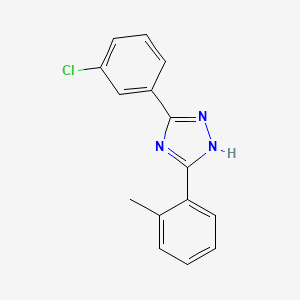
![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)
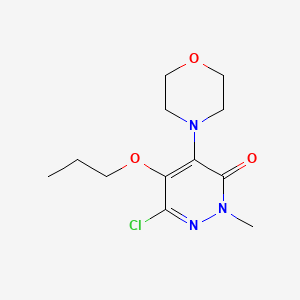
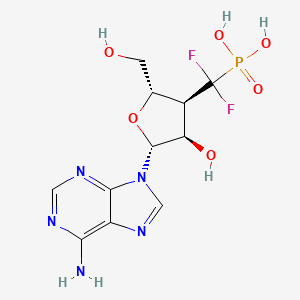
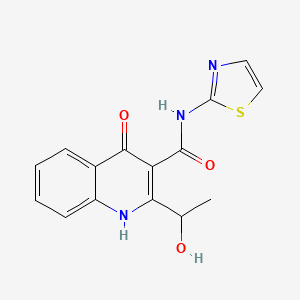
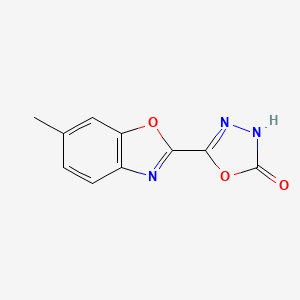

![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)
